5-(1-Adamantylamino)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-(1-adamantylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJPMAGMDTYGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantylamino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of adamantane-1-carboxylic acid with methanol to yield the corresponding methyl ester. This ester is then reacted with hydrazine to form adamantane-1-carboxylic acid hydrazide. Subsequent reactions with appropriate reagents lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Adamantylamino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its rigid adamantyl group can enhance the stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure can be modified to create derivatives with enhanced therapeutic properties, such as increased potency or reduced side effects.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can improve the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 5-(1-Adamantylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, leading to desired biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Physicochemical Properties
Aryl-Substituted Analogs
- 5-Oxo-5-(p-tolyl)pentanoic acid (1b) and 5-(4-Fluorophenyl)-5-oxopentanoic acid (1c): These derivatives, synthesized via Friedel-Crafts acylation (), feature planar aryl groups. The electron-withdrawing fluorine in 1c enhances polarity compared to the methyl group in 1b, affecting solubility and intermolecular interactions. Aryl-substituted analogs typically exhibit lower lipophilicity (LogP) than the adamantyl derivative, limiting their utility in central nervous system targeting but improving aqueous solubility .
Heterocyclic Analogs
- 5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid: This compound () incorporates a benzimidazole group, enabling π-π stacking and hydrogen bonding. The heterocyclic structure enhances binding affinity to enzymes or receptors compared to the adamantyl group, which relies on hydrophobic interactions .
Alkoxy-Substituted Analogs
- 5-(tert-Butoxy)-5-oxopentanoic acid: The tert-butoxy group () provides steric bulk without the rigidity of adamantane. This analog is often used as a synthetic intermediate for protecting carboxylic acids, whereas the adamantyl derivative is tailored for prolonged biological activity due to resistance to oxidative metabolism .
Metabolic Stability
- The adamantyl group’s rigidity reduces susceptibility to cytochrome P450 oxidation, enhancing metabolic half-life compared to 5-(4-Fluorophenyl)-5-oxopentanoic acid, which is rapidly reduced to alcohol metabolites (e.g., Ezetimibe precursor) () .
Therapeutic Potential
- 5-Aminolevulinic Acid Derivatives (): These compounds, lacking the adamantyl group, are precursors in heme biosynthesis and photodynamic therapy. The adamantyl derivative’s hydrophobic nature may impede similar applications but could improve blood-brain barrier penetration for neurological targets .
- Matrix Metalloproteinase Inhibitors (): Analogs like 2-(4′-chlorobiphenyl-4-sulfonylamino)-5-(5-fluoro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid demonstrate enzyme inhibition via sulfonamide interactions, a mechanism distinct from the adamantyl derivative’s non-polar binding .
Biological Activity
5-(1-Adamantylamino)-5-oxopentanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by the adamantyl group and a keto acid functional group. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and metabolic pathways.
The compound is known to act as an inhibitor of certain enzymes, particularly those involved in metabolic processes. Its structural similarity to other biologically active compounds suggests that it may interact with various biological targets, including:
- Succinate dehydrogenase : Inhibition of this enzyme can influence cellular respiration and energy metabolism, potentially leading to therapeutic applications in metabolic disorders.
- Aminolevulinic acid synthesis : As a precursor in the synthesis of aminolevulinic acid, it may play a role in photodynamic therapy for skin conditions like actinic keratosis.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.
- Metabolic Regulation : It has been shown to modulate pathways related to amino acid metabolism, which could have implications for treating metabolic disorders.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential applications in drug development for conditions such as diabetes and cancer.
Case Studies and Experimental Data
- In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit succinate dehydrogenase activity, leading to altered metabolic profiles in treated cells. This inhibition was quantified using standard enzyme assays, showing a dose-dependent response.
- Animal Models : Animal studies have indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups. Measurements included tumor volume and weight over time, providing evidence for its potential as an antitumor agent.
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound has unique properties that enhance its biological activity.
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 4-Oxopentanoic Acid | Ketone group at the 4-position | Different reactivity due to ketone position |
| 5-Hydroxypentanoic Acid | Hydroxyl group replaces the ketone | Exhibits different biological activities |
| Glutaric Acid | Oxidation product of 5-oxopentanoic acid | Used in various biochemical applications |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 5-(1-Adamantylamino)-5-oxopentanoic acid?
- Methodological Answer : The adamantyl group’s steric bulk and poor solubility necessitate careful optimization of coupling reactions. A stepwise approach is advised:
Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react 5-oxopentanoic acid with 1-adamantylamine. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Solvent Selection : Polar aprotic solvents (DMF or DCM) improve solubility of the adamantyl moiety.
Purification : Column chromatography (silica gel, gradient elution with 5–10% methanol in DCM) or recrystallization (ethanol/water) enhances purity .
Key Consideration : Adamantane derivatives often require extended reaction times (24–48 hrs) due to steric hindrance .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR : Confirm adamantane protons (δ 1.6–2.1 ppm, multiplet) and amide NH (δ 6.8–7.2 ppm) in -NMR. Carbonyl signals (C=O) appear at ~170–175 ppm in -NMR .
- HPLC : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/0.1% TFA (70:30). Target ≥95% purity for biological assays .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 306.2 (calculated for ) .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed in synthesizing enantiomerically pure this compound?
- Methodological Answer : Adamantane’s rigidity complicates chiral separation. Strategies include:
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis, followed by cleavage .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) to resolve enantiomers. Monitor retention time differences (ΔRT ≥2 min) .
Data Contradiction Note : Some studies report negligible enantiomeric activity in adamantane-based amides, suggesting chirality may not always impact biological function .
Q. What analytical techniques resolve discrepancies in reported solubility and stability data for this compound?
- Methodological Answer : Conflicting solubility data often arise from polymorphic forms or hydration states. Validate via:
- XRPD : Identify crystalline vs. amorphous forms.
- DSC : Detect melting point variations (>5°C differences indicate polymorphism) .
- Stability Studies : Conduct accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring. Adamantane derivatives typically degrade via hydrolysis (amide bond cleavage) under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
